molecular formula C9H16Br3N2- B13642375 CID 131864268

CID 131864268

Cat. No.: B13642375
M. Wt: 391.95 g/mol
InChI Key: DPWBUJYBOOWMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 131864268 is a PubChem Compound Identifier (CID) that uniquely represents a chemical entity in the PubChem database. For example, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546 and CID 185389) are characterized by their cyclic structures and bioactivity profiles . The absence of direct data for this compound in the provided evidence necessitates a comparative approach based on structural and functional analogs, as seen in studies of related compounds .

Properties

Molecular Formula

C9H16Br3N2-

Molecular Weight

391.95 g/mol

InChI

InChI=1S/C9H16N2.Br3/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-3-2/h1-8H2;/q;-1

InChI Key

DPWBUJYBOOWMLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NCCCN2CC1.Br[Br-]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide typically involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene with bromine. The reaction is carried out under controlled conditions to ensure the formation of the hydrotribromide salt. The general reaction can be represented as follows: [ \text{DBU} + 3 \text{Br}_2 \rightarrow \text{DBU} \cdot 3 \text{HBr} ]

Industrial Production Methods

In an industrial setting, the production of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide involves large-scale bromination of DBU. The process is optimized to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms are likely sites for substitution due to their electronegativity and leaving-group potential:

Reaction TypeConditionsExpected ProductSupporting Principle
SN2 with hydroxide ionsAqueous NaOH, 60–80°CHydroxy-substituted DBU derivativeBr⁻ as leaving group
Reaction with aminesDMF, RT, 12hAmine-functionalized bicyclic amidineNucleophilic attack

Cross-Coupling Reactions

Brominated amidines often participate in Suzuki or Ullmann couplings:

Coupling TypeCatalysts/ReagentsTarget ApplicationReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl-functionalized DBU analogsElectrochemical methods
UllmannCuI, 1,10-phenanthrolinePolymer-supported catalystsOrganobromine trends

Hypothetical Reaction Table

Based on DBU analogs and brominated compounds:

ReactionReagents/ConditionsProduct StabilityNotes
DehydrohalogenationKOtBu, THF, 70°CFormation of DBU-alkene conjugatePotential for polymerization
Reductive debrominationZn, acetic acid, 40°CPartially debrominated amidineSelectivity challenges
Grignard additionCH₃MgBr, ether, 0°CAlkylated DBU derivativeSteric hindrance likely

Research Gaps and Challenges

  • No peer-reviewed studies directly address this compound’s reactivity.

  • Predictions rely on DBU’s established behavior (e.g., as a non-nucleophilic base ) and bromine’s role in aryl/alkyl halides .

  • Stability under acidic/basic conditions and photolytic degradation pathways remain uncharacterized.

Scientific Research Applications

1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development due to its unique reactivity.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide involves its ability to act as a strong base and nucleophile. It can deprotonate various substrates, facilitating a wide range of chemical reactions. The molecular targets include acidic protons in organic molecules, and the pathways involved often lead to the formation of new bonds or the substitution of functional groups.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Parameter This compound (Hypothetical) CID 185389 (30-Methyl-Oscillatoxin D) CID 53216313 (Boronic Acid Derivative)
Molecular Formula Not Available C₃₂H₅₄O₇ C₆H₅BBrClO₂
Molecular Weight Not Available 558.77 g/mol 235.27 g/mol
Key Functional Groups Not Available Cyclic ether, methyl substituents Boronic acid, halogen substituents
Synthesis Method Not Available Biogenetic modification Cross-coupling reactions (e.g., Suzuki-Miyaura)
Bioactivity Not Available Cytotoxic (marine toxin) Potential enzyme inhibition (hypothetical)
Applications Not Available Anticancer research Organic synthesis intermediates

Key Findings:

Structural Complexity : CID 185389, a methylated oscillatoxin derivative, features a macrocyclic structure with methyl and ether groups, which are absent in simpler boronic acid derivatives like CID 53216312. This structural disparity influences their respective bioactivities and synthesis routes .

Functional Group Impact : Boronic acid derivatives (e.g., CID 53216313) are widely used in cross-coupling reactions due to their reactivity, whereas oscillatoxins (e.g., CID 185389) are valued for their cytotoxic properties in drug discovery .

Synthetic Accessibility : CID 53216313 can be synthesized via well-established palladium-catalyzed reactions, while oscillatoxin derivatives often require biogenetic or semi-synthetic approaches, limiting scalability .

Hypothetical Analysis of this compound

Given the lack of direct data, we propose a framework for characterizing this compound based on trends observed in similar compounds:

  • Structural Hypotheses : If this compound is a heterocyclic compound (e.g., pyridine or pyrrole derivative), its physicochemical properties might align with CID 53216313, featuring halogen or boronic acid substituents .
  • Potential Applications: Analogous to CID 185389, this compound could exhibit bioactivity in antimicrobial or anticancer contexts if it contains electrophilic functional groups .
  • Synthesis Challenges : Complex macrocyclic or polyhalogenated structures (as seen in oscillatoxins) may require advanced synthetic techniques, whereas simpler aromatic systems could leverage modular synthetic routes .

Q & A

Q. How to document synthetic procedures for this compound in compliance with journal guidelines?

  • Methodological Answer :

Follow Beilstein Journal of Organic Chemistry standards:

  • Report ≤5 compounds in the main text; others in supplementary data.
  • Provide NMR spectra (δ values, multiplicity) and HRMS data.

Cite established protocols for known intermediates.

Disclose conflicts of interest and funding sources .

Q. How to handle data sharing requests for CID 131864648-related research?

  • Methodological Answer :

Use institutional repositories (e.g., Figshare) for raw datasets.

Include a data availability statement in manuscripts.

For restricted data, draft material transfer agreements (MTAs) with clear usage terms .

Contradiction & Complexity Management

Q. How to interpret conflicting toxicity profiles of this compound across studies?

  • Methodological Answer :

Compare experimental models (e.g., cell lines vs. primary cells).

Assess assay interference (e.g., solvent toxicity, false positives in MTT assays).

Conduct meta-analysis using RevMan or Cochrane tools.

Propose follow-up studies to test hypotheses (e.g., oxidative stress pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.